3-(methylamino)benzene-1-sulfonamide
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Overview
Description
3-(Methylamino)benzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O2S. It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a methylamino group (-NHCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by methylation. One common method is the reaction of 3-nitroaniline with sulfuric acid to form 3-nitrobenzenesulfonic acid, which is then reduced to 3-aminobenzenesulfonic acid. The final step involves the methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines and related derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
3-(Methylamino)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid. This inhibition disrupts the production of DNA, RNA, and proteins in microorganisms, leading to their growth inhibition or death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
3-(Methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity compared to other sulfonamides .
Properties
CAS No. |
1224685-00-0 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
InChI Key |
DPLHWJMPSDPIGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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